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molecular formula C18H14F3NO3S B8607515 3-Methanesulfonyl-2-methyl-4-phenyl-6-trifluoromethoxy-quinoline CAS No. 916252-86-3

3-Methanesulfonyl-2-methyl-4-phenyl-6-trifluoromethoxy-quinoline

Cat. No. B8607515
M. Wt: 381.4 g/mol
InChI Key: ZODRNTLGQQXWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728142B2

Procedure details

(2-Amino-5-trifluoromethoxy-phenyl)-phenyl-methanone (0.3 g, 1 mmol), methylsulfonylacetone (0.22 g, 2 mmol) and sodium tetrachloroaurate (III) dihydrate (13 mg, 0.036 mmol) were mixed in 2-propanol (3 mL) and heated at reflux under nitrogen for 5 days. 2-propanol was evaporated and the residue was purified by flash chromatography on silica gel in heptane/ethyl acetate 2:1. One obtained 154 mg (34%) of a white solid. MS: m/z=382 (M+H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O.[CH3:21][S:22]([CH2:25][C:26](=O)[CH3:27])(=[O:24])=[O:23]>CC(O)C.O.O.[Na+].Cl[Au-](Cl)(Cl)Cl>[CH3:21][S:22]([C:25]1[C:26]([CH3:27])=[N:1][C:2]2[C:3]([C:13]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:4][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:6][CH:7]=2)(=[O:24])=[O:23] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)C1=CC=CC=C1
Name
Quantity
0.22 g
Type
reactant
Smiles
CS(=O)(=O)CC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
13 mg
Type
catalyst
Smiles
O.O.[Na+].Cl[Au-](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
2-propanol was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel in heptane/ethyl acetate 2:1

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C(=NC2=CC=C(C=C2C1C1=CC=CC=C1)OC(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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